molecular formula C9H6FNO B14065956 2-Fluoroquinolin-3-ol

2-Fluoroquinolin-3-ol

Cat. No.: B14065956
M. Wt: 163.15 g/mol
InChI Key: XJLRROGTQOJUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Fluoroquinolin-3-ol involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic substitution of fluorine atoms. Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions .

Chemical Reactions Analysis

2-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to reduce the compound, often resulting in the formation of different quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Scientific Research Applications

2-Fluoroquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-3-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, leading to antibacterial activity. It also inhibits the phosphorylation process of transcription activators, which is important for cancer therapy .

Comparison with Similar Compounds

2-Fluoroquinolin-3-ol can be compared with other fluorinated quinolines and fluoroquinolones:

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoroquinolin-3-ol

InChI

InChI=1S/C9H6FNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H

InChI Key

XJLRROGTQOJUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)O

Origin of Product

United States

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